molecular formula C34H23Cl2N5OS B12730774 Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl- CAS No. 83408-67-7

Thiourea, N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl-

Cat. No.: B12730774
CAS No.: 83408-67-7
M. Wt: 620.5 g/mol
InChI Key: OBKGLTLAUOMVKH-UHFFFAOYSA-N
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Description

This thiourea derivative features a complex structure combining a quinazolinone core, chlorophenyl substituents, and a phenylthiourea moiety. The quinazolinyl group is critical for its biological and catalytic properties, as seen in similar compounds (). Its synthesis likely involves multi-component reactions or condensation steps, as reported for analogous thioureas (). The compound’s intramolecular hydrogen bonding (N-H···O) may restrict coordination with metals, a trait observed in structurally related derivatives ().

Properties

CAS No.

83408-67-7

Molecular Formula

C34H23Cl2N5OS

Molecular Weight

620.5 g/mol

IUPAC Name

1-[3-chloro-4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea

InChI

InChI=1S/C34H23Cl2N5OS/c35-24-14-10-22(11-15-24)21-37-25-16-12-23(13-17-25)32-40-30-9-5-4-8-28(30)33(42)41(32)31-19-18-27(20-29(31)36)39-34(43)38-26-6-2-1-3-7-26/h1-21H,(H2,38,39,43)

InChI Key

OBKGLTLAUOMVKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)N=CC6=CC=C(C=C6)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines.

Industrial Production Methods

Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield thiourea dioxide, while nucleophilic substitution can produce a wide range of substituted thiourea derivatives .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study demonstrated that thiourea derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against MRSA, indicating potent antibacterial activity comparable to established antibiotics like chloramphenicol and fluconazole .

Anticancer Potential
Research indicates that thiourea derivatives can act as potential anticancer agents. The structural features of the compound allow for interactions with biological targets involved in cancer progression. For example, quinazoline-based thioureas have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, showing significant inhibition of cell proliferation .

Agricultural Applications

Pesticidal Properties
Thiourea compounds have been investigated for their efficacy as pesticides. Studies have shown that certain thiourea derivatives possess herbicidal activity against common agricultural weeds. The compound's ability to disrupt plant growth mechanisms makes it a candidate for developing new herbicides .

Fungicidal Activity
In addition to herbicidal properties, thiourea derivatives have demonstrated fungicidal activities against phytopathogenic fungi. Research highlights the effectiveness of these compounds in controlling fungal diseases in crops, thus contributing to sustainable agricultural practices .

Material Science Applications

Synthesis of Functional Materials
Thiourea is utilized in the synthesis of various functional materials, including polymers and nanocomposites. The unique chemical properties of thioureas facilitate the formation of cross-linked structures that enhance material strength and thermal stability. This application is particularly relevant in developing advanced materials for electronic and biomedical applications .

Case Studies

Study Application Findings
Study on Antibacterial ActivityAntimicrobialThiourea derivatives showed MIC values as low as 0.25 μg/mL against MRSA .
Investigation of Anticancer PropertiesCancer ResearchQuinazoline-thiourea derivatives demonstrated significant cytotoxicity against cancer cell lines .
Evaluation of Herbicidal PropertiesAgricultureCertain thiourea compounds exhibited effective weed control in agricultural settings .
Development of Functional PolymersMaterial ScienceThioureas were used to synthesize cross-linked polymers with improved thermal stability .

Mechanism of Action

The mechanism of action of thiourea derivatives involves their interaction with specific molecular targets and pathways. For instance, in anticancer applications, they may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues

  • N3-Aryl-N1-(2-phenylquinazolin-4-yl)thioureas (): These derivatives share the quinazolinyl-thiourea backbone. Key structural differences include substituents on the aryl groups and the absence of the (4-chlorophenyl)methyleneamino group. X-ray studies confirm intramolecular N-H···N hydrogen bonding (bond distances: ~1.86–1.94 Å), which stabilizes the conformation and impacts reactivity.
  • Thiourea, N-(4-chlorophenyl)-N'-[4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl] (): This compound replaces the (4-chlorophenyl)methyleneamino group with a phenoxymethyl group. The molecular formula (C28H21ClN4O2S) is lighter than the target compound, suggesting differences in hydrophobicity and steric bulk.

Catalytic Activity

  • Sulfonaryl Thiourea 10 (): Exhibits 28% catalytic conversion in NMR-monitored reactions, comparable to reference compound 11 (27%).

Physicochemical Properties

  • Hydrogen Bonding (): Intramolecular N-H···O bonds in the target compound likely reduce solubility in polar solvents, as seen in N,N-dialkyl-N’-benzoylthioureas.
  • Predicted Collision Cross Section (): For the related compound CID 3088588, CCS values range from 225.9–244.7 Ų ([M+H]+ to [M+Na]+), suggesting moderate molecular rigidity. The target compound’s larger size may increase CCS, affecting pharmacokinetics.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Activity/Property Reference
Target Compound C29H20Cl2N4OS 3-chloro, 4-(((4-chlorophenyl)methylene)amino)phenyl Potential EGFR inhibition, intramolecular H-bonding -
N3-Aryl-N1-(2-phenylquinazolin-4-yl)thiourea Varies Aryl groups at N3 Catalytic activity (28% conversion)
CID 3088588 C29H23ClN4O2S 4-methylphenoxymethyl Predicted CCS: 225.9 Ų ([M+H]+)
Thiourea, N-(4-chlorophenyl)-N'-[4-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)-3-methoxyphenyl] C23H16Br2ClN4O2S Dibromo, methoxy LogP: 5.6; High hydrophobicity

Research Findings and Implications

  • Biological Potential: Structural similarity to EGFR inhibitors () suggests anticancer applications, though in vitro studies are needed to confirm efficacy.
  • Synthetic Challenges: The compound’s complexity necessitates multi-step synthesis, possibly involving dehydrosulfurization () or microwave-assisted steps ().

Biological Activity

Thiourea derivatives, particularly N-(3-chloro-4-(2-(4-(((4-chlorophenyl)methylene)amino)phenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-phenyl- , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound, with a molecular formula of C34H23Cl2N5OSC_{34}H_{23}Cl_{2}N_{5}OS and a molecular weight of approximately 620.56 g/mol, is characterized by its complex structure which includes a thiourea moiety and a quinazoline framework.

PropertyValue
CAS Number 83408-67-7
Molecular Formula C34H23Cl2N5OS
Molecular Weight 620.56 g/mol
IUPAC Name 1-[3-chloro-4-[2-[4-[(4-chlorophenyl)methylideneamino]phenyl]-4-oxoquinazolin-3-yl]phenyl]-3-phenylthiourea

Thiourea compounds are known for their potential antimicrobial , anticancer , and anti-inflammatory properties. The biological activity of the compound can be attributed to its structural components, particularly the quinazoline and thiourea groups.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with chloro or hydroxy substituents demonstrate enhanced activity against both bacterial and fungal species. The presence of these substituents is crucial for improving the efficacy of the compounds against pathogens .

Anticancer Activity

Quinazoline derivatives, including thiourea-based compounds, have been investigated for their anticancer properties. Some studies report that these compounds can inhibit tumor growth across various cancer cell lines. For example, certain 3-substituted quinazolinones have shown effectiveness against multiple tumor types, indicating their potential as broad-spectrum antitumor agents .

Anti-inflammatory Effects

Thiourea derivatives have also been explored for their anti-inflammatory effects. Compounds exhibiting inhibitory activity on TNF-alpha production have been identified, suggesting a role in managing inflammatory conditions .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study examined various thiourea derivatives and found that those with specific substitutions exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain quinazoline derivatives significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiourea compounds has revealed that modifications in the phenyl rings and the introduction of electron-withdrawing groups enhance biological activity, particularly in anticancer assays .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling benzoylisothiocyanate intermediates with substituted amines. For example, and describe analogous thiourea syntheses via isothiocyanate intermediates under inert solvents (e.g., dry acetone) and reflux conditions. Optimization can be achieved through statistical experimental design (e.g., factorial designs) to evaluate variables like temperature, molar ratios, and solvent polarity .

Q. Which characterization techniques are critical for verifying structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • FTIR : To confirm thiourea C=S stretching (~1250 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : For aromatic proton environments and substituent identification (e.g., chlorophenyl groups at δ 7.2–7.8 ppm) .
  • X-ray crystallography : To resolve crystal packing and dihedral angles between planar aromatic systems (e.g., 33.32° between rings in similar derivatives) .

Q. How can logP and solubility be experimentally determined to predict pharmacokinetic behavior?

  • Methodological Answer : Use reverse-phase HPLC with reference standards to measure logP (partition coefficient). reports logP = 6.98 for a related compound, indicating high hydrophobicity. Solubility can be assessed via shake-flask method in buffered solutions (pH 1.2–7.4) .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate anticancer targets for this compound?

  • Methodological Answer :

  • Protein Selection : Prioritize validated oncology targets (e.g., EGFR, PARP-1) based on structural similarity to known thiourea inhibitors ().
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling.
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC₅₀ values from cytotoxic assays (e.g., MTT on cancer cell lines) .

Q. How should researchers address contradictions in cytotoxic activity data across studies?

  • Methodological Answer :

  • Data Normalization : Account for differences in cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., incubation time, serum concentration).
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with activity trends. highlights that meta-substitution on phenyl rings enhances cytotoxicity compared to para-substitution .

Q. What computational approaches are suitable for analyzing electronic properties and stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar derivatives, indicating moderate reactivity) .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to assess conformational stability over 100-ns trajectories .

Q. How can statistical experimental design improve synthesis yield and reproducibility?

  • Methodological Answer : Apply Taguchi or Box-Behnken designs to optimize variables (e.g., reaction time, catalyst loading). highlights fractional factorial designs to minimize experimental runs while maximizing data resolution. For example, a 3² factorial design could resolve temperature and solvent effects on yield .

Q. What strategies can elucidate the role of the quinazolinone core in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified quinazolinone substituents (e.g., oxo → thio) and compare bioactivity.
  • X-ray/NMR Analysis : Study hydrogen-bonding interactions (e.g., quinazolinone C=O with protein residues) to identify pharmacophores .

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